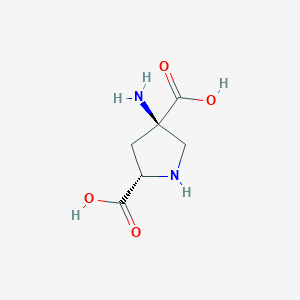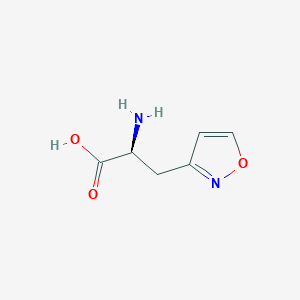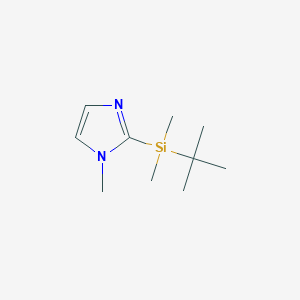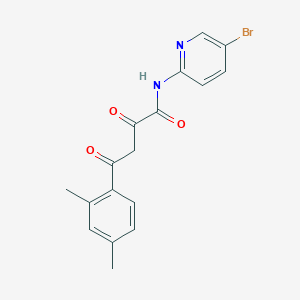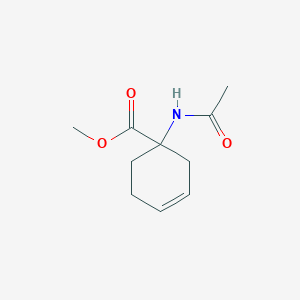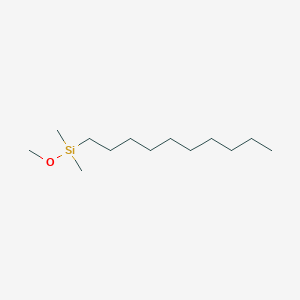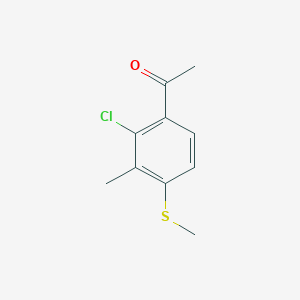
1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone
描述
1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is a chemical compound with potential applications in various fields. It belongs to a class of compounds characterized by the presence of specific functional groups, which give it unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone often involves standard chemical synthesis methods. For example, 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone was synthesized using a standard method, as detailed in a study by Shruthi et al. (2019) (Shruthi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this category is often analyzed using techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR). These techniques help determine the crystal structure, molecular geometry, and other structural aspects. For instance, the structure of a similar compound was confirmed by 1H NMR, MS, and FTIR techniques, as reported by Ünaleroğlu et al. (2002) (Ünaleroğlu et al., 2002).
Chemical Reactions and Properties
The chemical properties of such compounds often include reactivity with various agents and the formation of different derivatives. For example, Ünaleroğlu et al. (2002) described the reaction of a similar compound with N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride (Ünaleroğlu et al., 2002).
Physical Properties Analysis
Physical properties such as melting point, solubility, and thermal stability are crucial for understanding the behavior of these compounds. For instance, Shruthi et al. (2019) used thermal analysis to determine the thermal stability of a similar compound (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties can be explored through spectroscopic methods and computational studies. For example, the vibrational spectra and HOMO-LUMO analysis of a related compound were reported by Parveen S et al. (2016) (Parveen S et al., 2016). These studies help in understanding the electronic structure and potential chemical reactivity.
科学研究应用
Chemosensors
Research on similar compounds, such as derivatives of 4-methyl-2,6-diformylphenol, highlights the development of fluorescent chemosensors. These chemosensors are designed for the detection of various analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors, derived from structurally related compounds, suggest potential applications in environmental monitoring, clinical diagnostics, and chemical sensing technologies (Roy, 2021).
Radical Scavengers
Chromones and their derivatives, belonging to a similar chemical family, are known for their antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, potentially inhibiting or delaying cell impairment. This antioxidant capability makes them candidates for developing therapeutic agents aimed at preventing or treating diseases caused by oxidative stress (Yadav et al., 2014).
Environmental Safety and Herbicide Efficiency
Mesotrione, a compound with a similar functional group (methylsulfonyl), is used as an herbicide. Studies reviewing its efficiency, effects, and environmental fate after 15 years of agricultural use demonstrate its safety when applied as directed. Mesotrione degrades rapidly in the soil due to microbial activity, posing no significant risks to humans, non-target organisms, or the environment. This suggests that chemicals with related structures could be developed into environmentally safe herbicides or pesticides with targeted applications (Carles et al., 2017).
Enzymatic Degradation of Organic Pollutants
The use of enzymes in the presence of redox mediators for the degradation of recalcitrant organic pollutants is another area of interest. Enzymes like laccases and peroxidases, in combination with specific redox mediators, have been shown to enhance the efficiency of pollutant degradation. This enzymatic approach could be applied to the degradation of a wide range of pollutants, including those related to the chemical family of "1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone" (Husain & Husain, 2007).
属性
IUPAC Name |
1-(2-chloro-3-methyl-4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHNSXSONOHWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227310 | |
| Record name | 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone | |
CAS RN |
181997-71-7 | |
| Record name | 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181997-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methyl-4-methylthioacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181997717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-methyl-4-methylthioacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



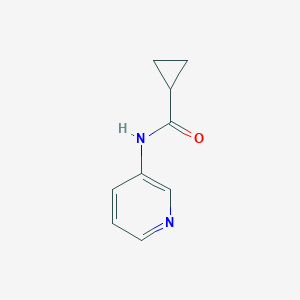


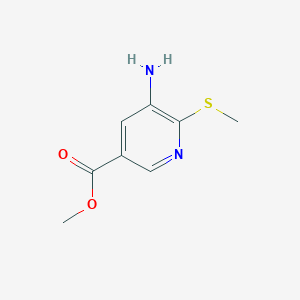

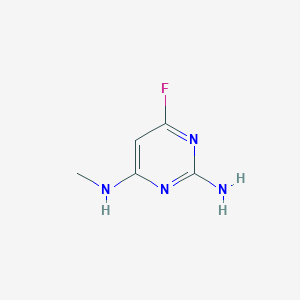
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
